1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
PC(17:0/17:0) is a phosphatidylcholine 34:0.
Brand Name:
Vulcanchem
CAS No.:
70897-27-7
VCID:
VC0164506
InChI:
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
Molecular Formula:
C42H84NO8P
Molecular Weight:
762.1 g/mol
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
CAS No.: 70897-27-7
Reference Standards
VCID: VC0164506
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol
CAS No. | 70897-27-7 |
---|---|
Product Name | 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine |
Molecular Formula | C42H84NO8P |
Molecular Weight | 762.1 g/mol |
IUPAC Name | [(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
Standard InChIKey | RTWAYAIMWLNAJW-RRHRGVEJSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC |
Appearance | Unit:50 mgPurity:98+%Physical solid |
Description | PC(17:0/17:0) is a phosphatidylcholine 34:0. |
Synonyms | DHDPC |
Reference | 1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholinehydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19903. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008 |
PubChem Compound | 24778784 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume